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Abstract

Auxinole (a-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid) is a potent and
specific antagonist of the TIR1/AFB auxin co-receptor family, key regulators of plant growth and
development. This document provides a comprehensive overview of the chemical properties of
Auxinole, including its physicochemical characteristics, synthesis, and spectroscopic data.
Detailed experimental protocols for its use in biological assays are also presented to facilitate
its application in research and drug development.

Chemical and Physical Properties

Auxinole is a synthetic auxin antagonist designed to competitively inhibit the formation of the
TIR1-IAA-Aux/IAA complex.[1] Its chemical structure and key properties are summarized below.
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Property

Value

Reference

Chemical Name

a-[2-(2,4-Dimethylphenyl)-2-
oxoethyl]-1H-indole-3-acetic

acid

[2]

Auxinole, a-[2,4-

Synonym(s) )
dimethylphenylethyl-2-oxo]-IAA
CAS Number 86445-22-9 [2]
Molecular Formula C20H19NOs
Molecular Weight 321.37 g/mol
Appearance White to beige powder
] ] Not explicitly available in cited
Melting Point ]
literature.
DMSO: = 125 mg/mL (388.96
Solubility mM), Ethanol: 12.5 mg/mL

(38.90 mM), Water: Insoluble

Storage and Stability

Store as a powder at -20°C for
up to 3 years. In solvent
(DMSO), store at -80°C for up
to 2 years or -20°C forup to 1
year. Avoid repeated freeze-

thaw cycles.

Synthesis

Auxinole was developed through a rational, structure-based drug design approach starting

from the lead compound a-(phenylethyl-2-0x0)-1AA, which was identified via in silico virtual

screening. While a detailed, step-by-step synthesis protocol for Auxinole is not readily

available in the public domain, the general principles of synthesizing similar indole-3-acetic acid

derivatives often involve the reaction of indole with a suitable carboxylic acid or its derivative

under basic conditions at elevated temperatures. The synthesis of related a-keto esters has
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been achieved through methods like the reaction of organolithium or Grignard reagents with
derivatives of oxalic esters.

Spectroscopic Data

While specific spectra for Auxinole are not widely published, its identity and purity are typically
confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of Auxinole would be expected to show characteristic signals for
the indole ring, the 2,4-dimethylphenyl group, and the a-substituted acetic acid moiety. Based
on the structure and known chemical shifts of similar compounds, the following are predicted
key resonances:

e 1H NMR: Signals corresponding to the aromatic protons of the indole and dimethylphenyl
rings, the methine proton alpha to the carbonyl and carboxyl groups, the methylene protons,
and the methyl group protons.

e 13C NMR: Resonances for the carbonyl carbon, the carboxylic acid carbon, and the various
aromatic and aliphatic carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent
ion corresponding to the protonated molecule [M+H]* or the deprotonated molecule [M-H],
depending on the ionization mode. High-resolution mass spectrometry would confirm the
elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic
fragmentation patterns, likely involving cleavage of the bonds adjacent to the carbonyl group
and fragmentation of the indole ring.

Mechanism of Action

Auxinole functions as a competitive antagonist at the TIR1/AFB auxin co-receptors. In the
canonical auxin signaling pathway, the plant hormone auxin (indole-3-acetic acid, IAA) acts as
a "molecular glue" to promote the interaction between the TIR1/AFB F-box protein and an
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Aux/IAA transcriptional repressor. This interaction leads to the ubiquitination and subsequent
degradation of the Aux/IAA repressor by the 26S proteasome, thereby de-repressing Auxin
Response Factors (ARFs) and allowing for the transcription of auxin-responsive genes.

Auxinole binds to the auxin-binding pocket of TIR1, preventing the formation of the stable
TIR1-IAA-Aux/IAA ternary complex. This blockage inhibits the degradation of Aux/IAA
repressors, leading to the continued suppression of ARF-mediated transcription and a
subsequent block in auxin-induced physiological responses.

Click to download full resolution via product page

Auxinole's mechanism of action.

Experimental Protocols
In Vitro TIR1/AFB Competitive Binding Assay
(Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of Auxinole for
the TIR1/AFB receptor using a radiolabeled auxin.
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Materials:

Purified TIR1/AFB protein

Radiolabeled auxin (e.qg., [FH]-IAA)

Auxinole

Unlabeled IAA (for non-specific binding determination)

Assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 5 mM MgClz, 0.1 mM EDTA)
96-well filter plates

Scintillation fluid and counter

Procedure:

Prepare a dilution series of Auxinole in the assay buffer.
In a 96-well plate, add the purified TIR1/AFB protein to each well.
Add the different concentrations of Auxinole to the respective wells.

For total binding, add assay buffer instead of a competitor. For non-specific binding, add a
high concentration of unlabeled IAA.

Add a constant concentration of radiolabeled auxin to all wells.

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach
equilibrium (e.g., 60 minutes) with gentle agitation.

Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by
washing with ice-cold assay buffer to remove unbound radioligand.

Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

Calculate the specific binding at each concentration of Auxinole by subtracting the non-
specific binding from the total binding.
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» Plot the specific binding as a function of the Auxinole concentration and determine the 1Cso
value. The Ki value can then be calculated using the Cheng-Prusoff equation.
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Workflow for the competitive binding assay.
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Analysis of Auxin-Responsive Gene Expression by RT-
qPCR

This protocol details the steps to analyze the effect of Auxinole on the expression of early
auxin-responsive genes, such as IAA1 and GH3.3, in Arabidopsis thaliana seedlings.

Materials:

Arabidopsis thaliana seedlings

o Half-strength Murashige and Skoog (MS) medium

e Auxinole

¢ Indole-3-acetic acid (IAA)

e Liquid nitrogen

» RNA extraction kit

e DNase |

o CcDNA synthesis kit

o Gene-specific primers for target and reference genes
» SYBR Green-based gPCR master mix

e Real-time PCR detection system

Procedure:

o Grow Arabidopsis thaliana seedlings on half-strength MS medium.

e Prepare treatment solutions in liquid MS medium containing either a vehicle control (e.qg.,
DMSO), IAA, Auxinole, or a combination of IAA and Auxinole.
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Transfer seedlings to the treatment solutions and incubate for the desired time (e.g., 0.5t0 2
hours).

Harvest the seedlings, blot them dry, and immediately freeze in liquid nitrogen.

Extract total RNA from the plant tissue using a commercial kit according to the
manufacturer's instructions.

Treat the extracted RNA with DNase | to remove any genomic DNA contamination.
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis Kit.

Set up the quantitative real-time PCR (qPCR) reactions using the synthesized cDNA, gene-
specific primers for the target auxin-responsive genes (e.g., IAA1, GH3.3) and a suitable
reference gene (e.g., ACTIN), and a SYBR Green-based master mix.

Perform the qPCR on a real-time PCR detection system.

Analyze the qPCR data using the AACt method to determine the relative gene expression
levels in the different treatment groups compared to the vehicle control.
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Workflow for RT-gPCR analysis.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1665333?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Auxinole is a valuable chemical tool for dissecting auxin signaling pathways in plants and
holds potential for applications in drug development where modulation of similar protein-protein
interactions is desired. Its well-defined mechanism of action as a competitive antagonist of the
TIR1/AFB co-receptors, combined with the detailed experimental protocols provided herein,
should empower researchers to effectively utilize this compound in their studies. Further
elucidation of its detailed synthesis and comprehensive characterization of its spectroscopic
properties will undoubtedly enhance its utility in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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